molecular formula C22H24N4O4S B2773732 N-(2-methoxy-5-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide CAS No. 1172414-88-8

N-(2-methoxy-5-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2773732
CAS RN: 1172414-88-8
M. Wt: 440.52
InChI Key: KIYCLFFWQJALCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds related to "N-(2-methoxy-5-methylphenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide", have been synthesized and characterized. These complexes have shown significant antioxidant activity in vitro, assessed by various assays such as DPPH, ABTS, and FRAP. The study highlights the potential of pyrazole-acetamide derivatives in antioxidant applications and their role in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Insecticidal Activity

Research into chloroacetamide herbicides, which share structural similarities with the compound , has shown these chemicals to possess selective herbicidal activity. Their effectiveness in controlling annual grasses and broad-leaved weeds in various crops suggests potential agricultural applications for related acetamide derivatives in pest management strategies (Weisshaar & Böger, 1989).

Synthesis and Characterization of Derivatives

The synthesis and structural characterization of (oxothiazolidin-2-ylidene)acetamides, a category encompassing the compound of interest, demonstrate the versatility of these molecules in forming stable crystal structures. Such research aids in understanding the molecular frameworks that can be built around acetamide derivatives, potentially leading to new materials with unique properties (Galushchinskiy et al., 2017).

Neuroprotective Effects

Derivatives of pyrano[3,2-c]chromene bearing morpholine/phenylpiperazine moiety, structurally related to "this compound", have been synthesized and evaluated for their neuroprotective effects. These compounds showed significant potential against oxidative stress-induced neurodegeneration, suggesting a promising avenue for the development of treatments for neurodegenerative disorders (Sameem et al., 2017).

Corrosion Inhibition

A comparative study of Mannich bases as corrosion inhibitors for mild steel in sulfuric acid solution revealed the effectiveness of acetamide derivatives in protecting metal surfaces from corrosion. This research underscores the potential of such compounds in industrial applications where corrosion resistance is crucial (Nasser & Sathiq, 2017).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-15-5-6-19(29-2)16(12-15)23-21(27)14-26-18(20-4-3-11-31-20)13-17(24-26)22(28)25-7-9-30-10-8-25/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYCLFFWQJALCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.